
1-(4-Methoxyphenyl)cycloheptene
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Overview
Description
1-(4-Methoxyphenyl)cycloheptene is an organic compound characterized by a cycloheptene ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cycloheptene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which utilizes boron reagents to form carbon-carbon bonds under mild conditions . Another method involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst in an organic solvent, followed by hydrogenation .
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of dual catalysts like Co-NiO can enhance the efficiency of the process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Non-heme iron(IV)-oxo complexes are commonly used for the oxidation of cycloalkenes, including this compound.
Reduction: Hydrogenation reactions using palladium or nickel catalysts are typical for reducing the double bond.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions on the aromatic ring.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)cycloheptene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
1-(4-Methoxyphenyl)cycloheptene can be compared with other cycloalkenes and substituted aromatic compounds:
Cycloheptene: Similar in structure but lacks the methoxyphenyl group, making it less versatile in terms of chemical reactivity.
Cyclohexene: A smaller ring size, leading to different reactivity and applications.
Cyclooctene: Larger ring size, which affects its chemical properties and uses.
Uniqueness: this compound’s unique combination of a cycloheptene ring and a methoxyphenyl group provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.
Comparison with Similar Compounds
- Cycloheptene
- Cyclohexene
- Cyclooctene
Biological Activity
1-(4-Methoxyphenyl)cycloheptene is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cycloheptene ring substituted with a para-methoxyphenyl group. Its chemical structure can be represented as follows:
- Molecular Formula : C_{13}H_{16}O
- CAS Number : 32960-45-5
The presence of the methoxy group enhances the lipophilicity of the compound, which may influence its biological interactions.
The biological activity of this compound is believed to stem from its interactions with various molecular targets within biological systems. Notably, compounds with similar structures have been shown to modulate enzyme activities and receptor functions. The methoxy group can participate in hydrogen bonding, while the cycloheptene ring may fit into hydrophobic pockets of proteins, potentially leading to alterations in enzymatic activity or signal transduction pathways.
Anticancer Activity
Compounds similar to this compound have been investigated for their anticancer properties. For instance, phenylbutanoids have shown efficacy in inducing apoptosis in various cancer cell lines . The potential of this compound in cancer therapy could be attributed to its ability to modulate cell cycle progression and promote apoptotic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented. Some studies suggest that methoxy-substituted phenyl compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may exert similar effects, contributing to its overall therapeutic potential.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Significant activity against S. aureus, E. coli | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Anti-inflammatory | Inhibition of TNF-α and IL-6 |
Case Study: Anticancer Mechanism
A study investigating the anticancer mechanisms of phenolic compounds revealed that certain derivatives could induce cell cycle arrest at the G2/M phase and activate caspases involved in apoptosis . While direct studies on this compound are lacking, these findings suggest a potential pathway through which this compound could exert similar effects.
Properties
CAS No. |
32960-45-5 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-10-8-13(9-11-14)12-6-4-2-3-5-7-12/h6,8-11H,2-5,7H2,1H3 |
InChI Key |
SUPFQJZEBVQIKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCCCCC2 |
Origin of Product |
United States |
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